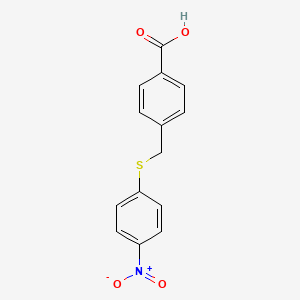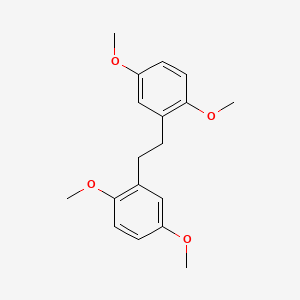![molecular formula C21H25NO4S B12811243 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide (Boc-Cys(Dpm)-OH) is a derivative of cysteine, an amino acid that contains a thiol group. This compound is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The protecting group strategy is essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using tert-butyloxycarbonyl (Boc) to form Boc-cysteine. The thiol group is then protected using 2,4-dimethylphenyl (Dpm) to yield Boc-Cys(Dpm)-OH. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like piperidine .
Industrial Production Methods
In an industrial setting, the production of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dpm protecting groups under acidic or basic conditions.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while piperidine can be used to remove the Dpm group.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.
Major Products
Deprotection: Yields free cysteine.
Substitution: Yields various cysteine derivatives.
Oxidation: Yields cystine, a disulfide-linked dimer of cysteine.
Applications De Recherche Scientifique
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of peptide drugs and bioconjugates.
Mécanisme D'action
The primary function of tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide is to protect the thiol group of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the Dpm group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-L-cysteine(allyloxycarbonyl)amide: (Boc-Cys(Alloc)-OH)
tert-Butyloxycarbonyl-L-cysteine(trityl)amide: (Boc-Cys(Trt)-OH)
tert-Butyloxycarbonyl-L-cysteine(acetamidomethyl)amide: (Boc-Cys(Acm)-OH)
Uniqueness
tert-Butyloxycarbonyl-L-cysteine(2,4-dimethylphenyl)amide: is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Dpm group provides robust protection for the thiol group, making it suitable for complex peptide synthesis .
Propriétés
IUPAC Name |
3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHPOXIVDHMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
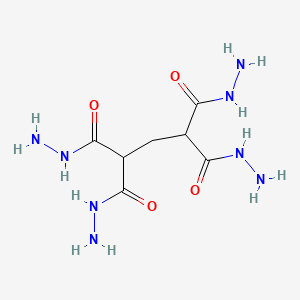
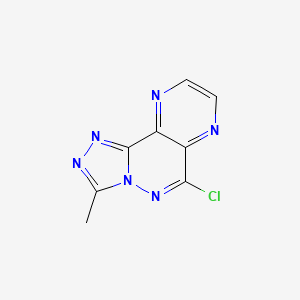
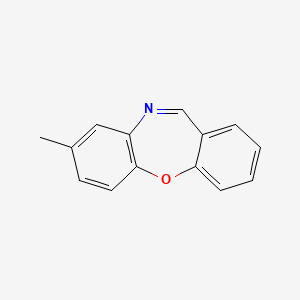
![5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12811177.png)
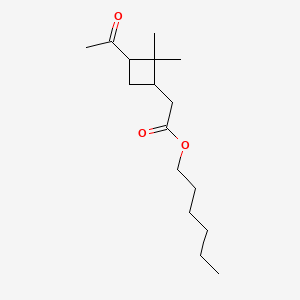
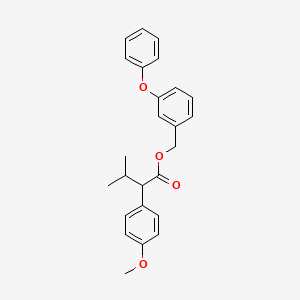

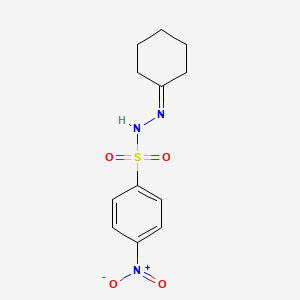
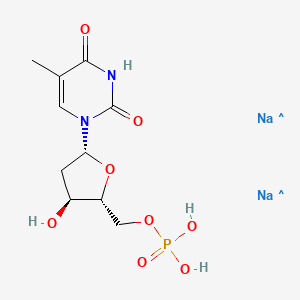
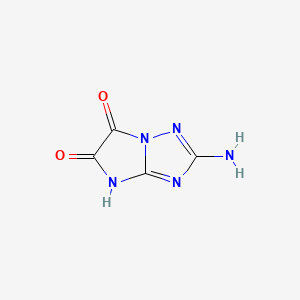
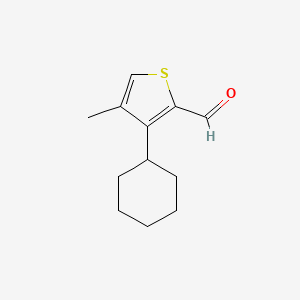
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
